Ilaprazole
Übersicht
Beschreibung
Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer . It is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA . It has launched in Korea and China for the treatment of gastric ulcer, duodenal ulcer, gastroesophageal reflux disease, and erosive esophagitis .
Synthesis Analysis
During the laboratory optimization of Ilaprazole, the formation of various impurities was observed. The impurities formed were monitored and their structures were tentatively assigned based on their fragmentation pattern in LC-MS and other spectral data .Molecular Structure Analysis
Ilaprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety .Chemical Reactions Analysis
An analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the quantitative measurement of ilaprazole and its two metabolites in human plasma .Wissenschaftliche Forschungsanwendungen
Biotransformation of Ilaprazole in Human Liver Microsomes and Human
- Scientific Field : Drug Metabolism & Disposition Research
- Application Summary : Ilaprazole is a new proton pump inhibitor marketed in China and South Korea for the treatment of gastric and duodenal ulcer . This study aimed to determine if sulfoxide oxidation is a major metabolic pathway of ilaprazole in humans .
- Methods of Application : Metabolite profiles of ilaprazole, ilaprazole sulfide, and ilaprazole sulfone in human liver microsomes (HLMs) were characterized and quantitively analyzed by liquid chromatography (LC)/UV/high-resolution mass spectrometry (HRMS) .
- Results : The results revealed that sulfoxide reduction to ilaprazole sulfide rather than sulfoxide oxidation was the major biotransformation pathway in HLMs . It is predicted that ilaprazole has no significant drug-drug interaction via CYP3A4 inhibition or induction by a coadministered drug .
Population Pharmacokinetic Modeling of Ilaprazole
- Scientific Field : Translational Pharmacology
- Application Summary : This study aimed to develop a population pharmacokinetic (PopPK) model of ilaprazole in healthy subjects and patients with duodenal ulcer in Chinese and investigate the effect of potential covariates on pharmacokinetic (PK) parameters .
- Methods of Application : Pharmacokinetic data from 4 phase I clinical trials and 1 phase IIa clinical trial of ilaprazole were included in PopPK analysis . Phoenix NLME 8.3 was used to establish a PopPK model and quantify the effects of covariate .
- Results : A two-compartment model with first-order elimination successfully described the pharmacokinetic properties of ilaprazole . Body weight and sex were identified as statistically significant covariates for volume of peripheral compartment (V p) and clearance of central compartment (CL), respectively .
Drug-Drug Interaction Between Clopidogrel and Ilaprazole
- Scientific Field : Pharmacology
- Application Summary : This research focuses on the drug-drug interaction between clopidogrel and ilaprazole .
- Methods of Application : The study refers to similar research on drug-drug interaction between clopidogrel and other PPIs .
- Results : The inter-group variation of IPA between regimens of clopidogrel alone and the combination of clopidogrel and omeprazole was about 15% .
High-Dose Ilaprazole-Amoxicillin Dual Therapy for Helicobacter Pylori Eradication
- Scientific Field : Gastrointestinal and Hepatic Pharmacology
- Application Summary : This study aimed to compare the effectiveness and safety of high-dose ilaprazole-amoxicillin dual therapy (HT) with bismuth quadruple therapy (BQT) as an initial treatment for H. pylori .
- Methods of Application : This single-center, prospective, randomized clinical controlled trial recruited 225 consecutive patients. They were assigned to either HT group (ilaprazole, 10 mg, twice daily; amoxicillin 1,000 mg, three times daily) or BQT group for 14 days .
- Results : The HT and BQT groups showed eradication rates of 76.3% and 61.3% (p = 0.015) both by intention-to-treat (ITT) analysis and per-protocol (PP) analysis . HT was associated with fewer adverse events than BQT (27.2% vs. 81.8%, p = 0.002) .
Population Pharmacokinetic Modeling of Ilaprazole in Healthy Subjects and Patients with Duodenal Ulcer in China
- Scientific Field : Translational Pharmacology
- Application Summary : This study aimed to develop a population pharmacokinetic (PopPK) model of ilaprazole in healthy subjects and patients with duodenal ulcer in Chinese and investigate the effect of potential covariates on pharmacokinetic (PK) parameters .
- Methods of Application : Pharmacokinetic data from 4 phase I clinical trials and 1 phase IIa clinical trial of ilaprazole were included in PopPK analysis .
- Results : A two-compartment model with first-order elimination successfully described the pharmacokinetic properties of ilaprazole . Body weight and sex were identified as statistically significant covariates for volume of peripheral compartment (V p) and clearance of central compartment (CL), respectively .
Drug-Drug Interaction Between Clopidogrel and Ilaprazole
- Scientific Field : Pharmacology
- Application Summary : This research focuses on the drug-drug interaction between clopidogrel and ilaprazole .
- Methods of Application : The study refers to similar research on drug-drug interaction between clopidogrel and other PPIs .
- Results : The inter-group variation of IPA between regimens of clopidogrel alone and the combination of clopidogrel and omeprazole was about 15% .
High-Dose Ilaprazole-Amoxicillin Dual Therapy for Helicobacter Pylori Eradication
- Scientific Field : Gastrointestinal and Hepatic Pharmacology
- Application Summary : This study aimed to compare the effectiveness and safety of high-dose ilaprazole-amoxicillin dual therapy (HT) with bismuth quadruple therapy (BQT) as an initial treatment for H. pylori .
- Methods of Application : This single-center, prospective, randomized clinical controlled trial recruited 225 consecutive patients. They were assigned to either HT group (ilaprazole, 10 mg, twice daily; amoxicillin 1,000 mg, three times daily) or BQT group for 14 days .
- Results : The HT and BQT groups showed eradication rates of 76.3% and 61.3% (p = 0.015) both by intention-to-treat (ITT) analysis and per-protocol (PP) analysis . HT was associated with fewer adverse events than BQT (27.2% vs. 81.8%, p = 0.002) .
Population Pharmacokinetic Modeling of Ilaprazole in Healthy Subjects and Patients with Duodenal Ulcer in China
- Scientific Field : Translational Pharmacology
- Application Summary : This study aimed to develop a population pharmacokinetic (PopPK) model of ilaprazole in healthy subjects and patients with duodenal ulcer in Chinese and investigate the effect of potential covariates on pharmacokinetic (PK) parameters .
- Methods of Application : Pharmacokinetic data from 4 phase I clinical trials and 1 phase IIa clinical trial of ilaprazole were included in PopPK analysis .
- Results : A two-compartment model with first-order elimination successfully described the pharmacokinetic properties of ilaprazole . Body weight and sex were identified as statistically significant covariates for volume of peripheral compartment (V p) and clearance of central compartment (CL), respectively .
Drug-Drug Interaction Between Clopidogrel and Ilaprazole
- Scientific Field : Pharmacology
- Application Summary : This research focuses on the drug-drug interaction between clopidogrel and ilaprazole .
- Methods of Application : The study refers to similar research on drug-drug interaction between clopidogrel and other PPIs .
- Results : The inter-group variation of IPA between regimens of clopidogrel alone and the combination of clopidogrel and omeprazole was about 15% .
Safety And Hazards
Zukünftige Richtungen
Ilaprazole has shown promising results in the treatment of Helicobacter pylori infection. A study found that a 14-day high-dose ilaprazole-amoxicillin dual therapy demonstrated better efficacy in H. pylori eradication treatment and improved safety and compliance compared to bismuth quadruple therapy . This suggests that ilaprazole could potentially be considered as a first-line regimen for empirical treatment in the future .
Eigenschaften
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRXCXABAPSOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870115 | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilaprazole | |
CAS RN |
172152-36-2 | |
Record name | Ilaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilaprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.